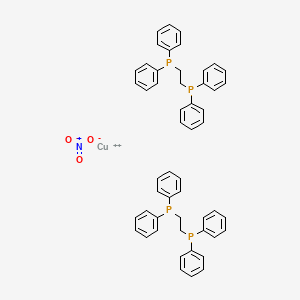
N-Mercapto-4-formylcarbostyril
Descripción general
Descripción
N-Mercapto-4-formylcarbostyril is a novel antibiotic compound produced by the bacterium Pseudomonas fluorescens. This compound has garnered attention due to its unique structure and significant antifungal properties. It has been identified as effective against various phytopathogenic fungi, making it a promising candidate for agricultural and medicinal applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The initial identification and isolation of N-Mercapto-4-formylcarbostyril were achieved through the cultivation of Pseudomonas fluorescens strain G308. The compound was purified using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structure was confirmed using various spectroscopic techniques, including LC/DAD, IR, LC-ES+/MS, LC-ES-/MS, GC-EI/MS, LC-HRES+/MS, and NMR analysis .
Industrial Production Methods
While the primary method of obtaining this compound involves microbial fermentation, there is limited information on large-scale industrial production. The stability of N-thiols at ambient temperature poses challenges for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Mercapto-4-formylcarbostyril undergoes various chemical reactions, including oxidation, reduction, and substitution. due to the instability of N-thiols, these reactions must be carefully controlled to prevent decomposition .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve low temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while reduction can yield thiols .
Aplicaciones Científicas De Investigación
N-Mercapto-4-formylcarbostyril has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of N-thiols.
Biology: The compound’s antifungal properties make it a valuable tool for investigating fungal pathogenesis and plant-microbe interactions.
Industry: This compound can be used in agriculture to protect crops from fungal diseases
Mecanismo De Acción
The mechanism of action of N-Mercapto-4-formylcarbostyril involves the inhibition of spore germination and germ tube growth in fungi. The compound interferes with key metabolic pathways in the fungal cells, leading to their death. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
N-Mercapto-4-formylcarbostyril is unique due to its N-thiol functional group, which is rare in natural products. Similar compounds include:
- 1-Hydroxy-2-thioxo-1,2-dihydroquinoline-4-carbaldehyde
- 1-Hydroxy-2-oxo-1,2-dihydroquinoline-4-thiocarbaldehyde
- S-oxides of the above compounds
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
2-oxo-1-sulfanylquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-6-7-5-10(13)11(14)9-4-2-1-3-8(7)9/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPFEQYCJVHPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2S)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348373 | |
| Record name | N-Mercapto-4-formylcarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402934-24-1 | |
| Record name | N-Mercapto-4-formylcarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-PYRIDINYL)-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE](/img/structure/B1198756.png)

![Octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1198759.png)










